molecular formula C16H34O B030547 2-Hexyl-1-decanol CAS No. 2425-77-6

2-Hexyl-1-decanol

Cat. No. B030547
CAS RN: 2425-77-6
M. Wt: 242.44 g/mol
InChI Key: XULHFMYCBKQGEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Hexyl-1-decanol often involves multi-step chemical reactions aiming to achieve the desired structural specificity. For instance, the preparation of 2-hexyl-4-acetoxytetrahydrofuran, a compound with a sweet, floral-fruity odor, can be synthesized starting from 1-decen-4-ol through mesylation, dihydroxylation, intramolecular nucleophilic substitution, and acetylation with an overall yield of 70%; alternatively, it can be produced through epoxidation followed by acetylation and dehydration, yielding the desired product in overall 48% yield, although with poor and opposite diastereoselectivity (Liu et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Hexyl-1-decanol is characterized by their ability to form various supramolecular structures depending on the specific substituents and conditions. For example, the behavior of 10-(perfluorohexyl)-decanol, a partially fluorinated analog of hexadecanol, at the air–water interface has been studied, showing that the intermolecular interactions of the fluorinated alcohol are weaker compared to hexadecanol (Lehmler & Bummer, 2002).

Chemical Reactions and Properties

The chemical properties of 2-Hexyl-1-decanol derivatives are influenced by their molecular structure, which allows for specific reactions under certain conditions. For instance, the cyclization of homoallylic esters mediated by allylSmBr/HMPA/H2O can afford a synthesis of structurally interesting bridged bicyclic tertiary alcohols, demonstrating the compound's versatility in chemical reactions (Shen et al., 2015).

Scientific Research Applications

  • Copper Extraction : Decanol significantly decreases the copper extraction rate with di-2-ethylhexyl pyridine-3,5-dicarboxylate, but does not affect N,N,N',N'-tetrahexyl pyridine-3,5-dicarboxamide (Prochaska et al., 2000).

  • Model Membranes and Anesthetics : Deuterated 1-decanol exhibits a reduced order parameter towards the hydroxyl group, which is sensitive to the packing of the lipid in which it is dissolved (Thewalt et al., 1986).

  • Extraction of Alcohols from Water : Using an ionic liquid, extraction of alcohols from water is possible with 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, which could reduce energy consumption and promote renewable fuels (Chapeaux et al., 2008).

  • Lyotropic Liquid Crystal Phases : The self-assembly of lyotropic liquid crystal phases in ternary systems of 1,2-dimethyl-3-hexadecylimidazolium bromide/1-decanol/water leads to the formation of hexagonal and lamellar phases (Li et al., 2010).

  • FT-IR Studies and Thermo-Physical Properties : 2-(2-Butoxyethoxy) ethanol with 1-hexanol, 1-octanol, and 1-decanol show strong specific and non-specific interactions, with variations at different temperatures (Kaur & Dubey, 2018).

  • Dielectric Dispersion and Intermolecular Association : The concentration of C1 decreases as the hydroxyl group approaches the center of a molecule and increases with rising temperature (Shinomiya, 1989).

  • Enzymatic Esterification : Immobilized Candida antarctica lipase catalyzes the esterification of octanoic acid and hexanol into hexyl octanoate, a natural flavor additive used in food and cosmetics (Lopresto et al., 2014).

  • Solubility in Supercritical Ethane : The solubility of C10-alcohol isomers in supercritical ethane is influenced by the position of the hydroxyl group and the presence of methyl branches (Zamudio et al., 2011).

  • Dielectric Relaxation of Monohydroxy Alcohols : Long-chain glass-forming monohydroxy alcohols exhibit significant broadening of Debye relaxation at low temperature (Gao et al., 2013).

Safety And Hazards

2-Hexyl-1-decanol can cause skin irritation and serious eye irritation . It is also toxic to aquatic life with long-lasting effects . Personal protective equipment, including eye/face protection and protective gloves/clothing, should be worn when handling this substance .

Future Directions

2-Hexyl-1-decanol may be employed as an organic solvent to study the extraction of non-polar acidic drugs from human plasma by parallel artificial liquid membrane extraction (PALME) . This suggests potential applications in the field of drug extraction and analysis.

properties

IUPAC Name

2-hexyldecan-1-ol
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InChI

InChI=1S/C16H34O/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h16-17H,3-15H2,1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

XULHFMYCBKQGEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O
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DSSTOX Substance ID

DTXSID1041265
Record name 2-Hexyl-1-decanol
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Molecular Weight

242.44 g/mol
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Physical Description

Liquid, Colorless oily liquid with a mild sweet odor; [Sasol MSDS]
Record name 1-Decanol, 2-hexyl-
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Record name 2-Hexyl-1-decanol
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Product Name

2-Hexyl-1-decanol

CAS RN

2425-77-6
Record name 2-Hexyl-1-decanol
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Record name 1-Decanol, 2-hexyl-
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Record name 2-Hexyl-1-decanol
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Record name 1-Decanol, 2-hexyl-
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Record name 2-hexyldecan-1-ol
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Synthesis routes and methods I

Procedure details

2-methyl-1-heptadecanol; 2-ethyl-1-hexadecanol;
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Synthesis routes and methods II

Procedure details

The ester oil of claim 1 being the monoisopalmitic acid-di-n-C8-10 alkanoic acid ester of trimethylolpropane, said isopalmitic acid being obtained by the oxidation of 2-hexyldecanol formed from n-octanol by the Guerbet synthesis.
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acid-di-n-C8-10 alkanoic acid ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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